

SMILES and InChIKey for 6-Bromo-3-methylpyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-3-methylpyridine-2-carboxylic acid

Cat. No.: B1379637

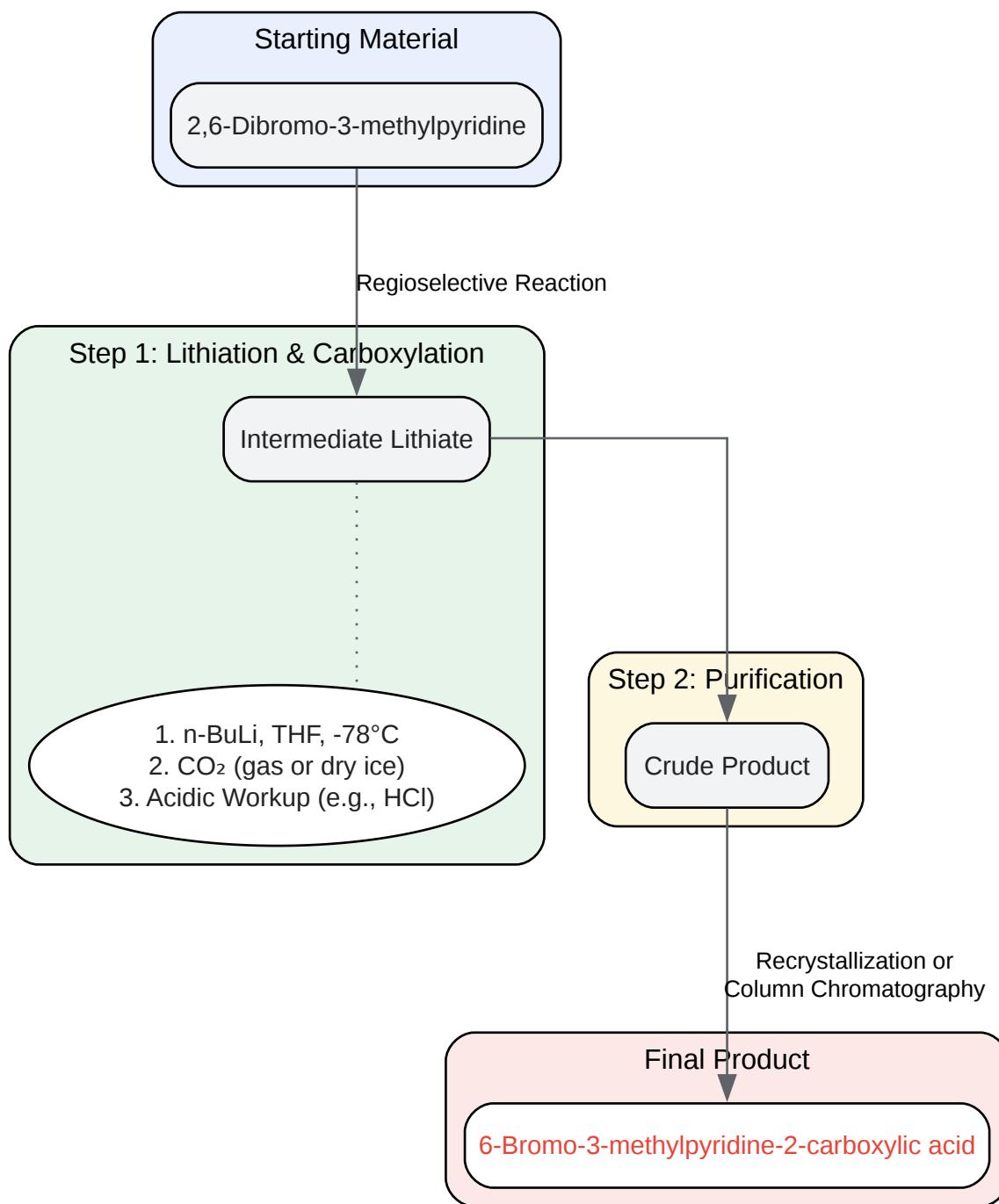
[Get Quote](#)

An In-Depth Technical Guide to **6-Bromo-3-methylpyridine-2-carboxylic Acid** for Advanced Research

Introduction

6-Bromo-3-methylpyridine-2-carboxylic acid, a halogenated derivative of picolinic acid, is a heterocyclic organic compound of significant interest to the scientific community. Its unique structural arrangement, featuring a carboxylic acid, a methyl group, and a bromine atom on a pyridine ring, makes it a highly versatile building block in synthetic chemistry. For researchers and professionals in drug development, this compound serves as a valuable scaffold for creating complex molecules with potential therapeutic applications. Pyridine carboxylic acid isomers and their derivatives have historically formed the basis for a multitude of drugs targeting conditions ranging from metabolic disorders to infectious diseases and cancer^{[1][2]}. This guide provides a comprehensive technical overview of **6-Bromo-3-methylpyridine-2-carboxylic acid**, covering its chemical identity, synthesis, characterization, and applications, grounded in established scientific principles.

Chemical Identity and Physicochemical Properties


The foundational step in utilizing any chemical compound is a thorough understanding of its identity and properties. **6-Bromo-3-methylpyridine-2-carboxylic acid** is registered under CAS Number 1211516-18-5^{[3][4][5]}. Its structural and physicochemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₆ BrNO ₂	[3] [6]
Molecular Weight	216.03 g/mol	[3] [5]
IUPAC Name	6-bromo-3-methylpyridine-2-carboxylic acid	[6]
Synonyms	6-bromo-3-methylpicolinic acid	[3] [5]
SMILES	CC1=C(N=C(C=C1)Br)C(=O)O	[6]
InChIKey	KPKYFTBPNJJJOHZ-UHFFFAOYSA-N	[6]
Predicted Boiling Point	362.2 ± 42.0 °C	[3]
Predicted Density	1.692 ± 0.06 g/cm ³	[3]
Predicted pKa	2.91 ± 0.32	[3]
Storage	Sealed in dry, Room Temperature	[3] [5]

Synthesis and Purification: A Technical Workflow

The synthesis of substituted pyridine carboxylic acids often involves multi-step pathways that require careful control of reaction conditions to achieve desired regioselectivity and yield. While a specific, peer-reviewed synthesis for **6-Bromo-3-methylpyridine-2-carboxylic acid** is not readily available in literature, a plausible and robust synthetic route can be designed based on established organic chemistry principles for analogous compounds[\[7\]](#)[\[8\]](#).

A logical approach involves the selective oxidation of a methyl group at the 2-position of a pre-brominated pyridine scaffold. An alternative, often employed for picolinic acids, is the hydrolysis of a corresponding nitrile or ester. A potential synthetic workflow is outlined below.

[Click to download full resolution via product page](#)

Caption: Plausible Synthetic Workflow for **6-Bromo-3-methylpyridine-2-carboxylic acid**.

Experimental Protocol: A Representative Synthesis

This protocol describes a plausible method adapted from standard procedures for the synthesis of pyridine carboxylic acids. The causality behind this choice rests on the higher reactivity of the bromine at the 2-position in some pyridine systems towards lithium-halogen exchange compared to the 6-position, allowing for regioselective carboxylation.

Objective: To synthesize **6-Bromo-3-methylpyridine-2-carboxylic acid** from 2,6-Dibromo-3-methylpyridine.

Materials:

- 2,6-Dibromo-3-methylpyridine
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous Tetrahydrofuran (THF)
- Dry Ice (solid CO₂) or CO₂ gas
- Hydrochloric Acid (HCl), aqueous solution
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Ethyl Acetate
- Hexanes

Procedure:

- Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2,6-Dibromo-3-methylpyridine and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
- Lithiation: n-Butyllithium is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction is stirred for 1 hour at this temperature to ensure complete lithium-halogen exchange.
- Carboxylation: Crushed dry ice is added portion-wise to the reaction mixture. Alternatively, CO₂ gas can be bubbled through the solution. The mixture is allowed to slowly warm to room

temperature and stirred overnight.

- Quenching and Extraction: The reaction is carefully quenched with water. The pH is adjusted to ~2-3 with aqueous HCl, leading to the precipitation of the crude carboxylic acid. The aqueous layer is extracted three times with ethyl acetate.
- Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
- Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure **6-Bromo-3-methylpyridine-2-carboxylic acid**.

Trustworthiness through Self-Validation: The identity and purity of the final product must be confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Spectroscopic Characterization

Structural elucidation is critical for verifying the successful synthesis of the target compound. The expected spectroscopic data for **6-Bromo-3-methylpyridine-2-carboxylic acid** are outlined below.

Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- A singlet for the methyl group (CH₃) protons, likely around δ 2.5 ppm.- Two doublets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the two protons on the pyridine ring, showing coupling to each other.- A broad singlet for the carboxylic acid proton (COOH), typically downfield ($>\delta$ 10 ppm).
¹³ C NMR	<ul style="list-style-type: none">- A signal for the methyl carbon.- Signals for the six pyridine ring carbons, with the carbon bearing the bromine atom shifted downfield.- A signal for the carboxylic acid carbonyl carbon, typically in the δ 160-180 ppm range.
Mass Spec (MS)	<ul style="list-style-type: none">- The molecular ion peak [M]⁺ should show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio).

While specific spectral data for the acid is not published, data for its methyl ester derivative (6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester) can provide corroborative insights[9].

Applications in Research and Drug Development

The true value of **6-Bromo-3-methylpyridine-2-carboxylic acid** lies in its utility as a versatile chemical intermediate. Its trifunctional nature (carboxylic acid, bromine atom, pyridine nitrogen) allows for a wide array of subsequent chemical transformations.

- **Scaffold for Drug Discovery:** The pyridine ring is a privileged scaffold in medicinal chemistry, and this compound provides a starting point for building more elaborate molecules. The carboxylic acid group can be converted into amides, esters, or other functional groups, while the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. These modifications are central to structure-activity relationship (SAR) studies aimed at discovering novel enzyme inhibitors and receptor antagonists[1][2].

- Ligand Synthesis for Metal Complexes: The picolinic acid moiety is an excellent bidentate ligand, coordinating to metal ions through the pyridine nitrogen and the carboxylate oxygen. Metal complexes synthesized from such ligands have shown promising biological activities, including potential as α -glucosidase inhibitors for diabetes management[10]. The presence of the bromo and methyl substituents allows for fine-tuning the steric and electronic properties of the resulting metal complexes.

Safety and Handling

As with all laboratory chemicals, **6-Bromo-3-methylpyridine-2-carboxylic acid** should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. General precautions include:

- Use in a well-ventilated fume hood.
- Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a cool, dry place in a tightly sealed container.

Conclusion

6-Bromo-3-methylpyridine-2-carboxylic acid is a valuable and versatile building block for chemical synthesis. Its well-defined structure provides multiple reaction sites, enabling its use in the construction of complex molecular architectures for pharmaceutical and materials science applications. A firm grasp of its properties, synthetic routes, and potential applications empowers researchers to effectively leverage this compound in their scientific endeavors, contributing to the advancement of drug discovery and chemical innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-bromo-3-methylpyridine-2-carboxylic acid Nine Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. 6-bromo-3-methylpyridine-2-carboxylic acid CAS#: 1211516-18-5 [chemicalbook.com]
- 5. 6-BROMO-3-METHYLPYRIDINE-2-CARBOXYLIC ACID - CAS:1211516-18-5 - Sunway Pharm Ltd [3wpharm.com]
- 6. PubChemLite - 6-bromo-3-methylpyridine-2-carboxylic acid (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 7. CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents [patents.google.com]
- 8. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
- 9. 6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester(1402666-66-3) 1H NMR [m.chemicalbook.com]
- 10. Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α -glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SMILES and InChIKey for 6-Bromo-3-methylpyridine-2-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1379637#smiles-and-inchikey-for-6-bromo-3-methylpyridine-2-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com